molecular formula C21H25N3O6S B2517571 1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 946299-01-0

1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea

Cat. No.: B2517571
CAS No.: 946299-01-0
M. Wt: 447.51
InChI Key: ZUJCMWHZERTHDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-((2-Methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea is a synthetic chemical reagent of interest in medicinal chemistry and drug discovery research. This urea-based compound features a hybrid structure incorporating a 2-methylindole moiety linked via a sulfonyl ethyl chain to a 3,4,5-trimethoxyphenyl group. The indole scaffold is a privileged structure in pharmacology and is found in numerous biologically active molecules and approved drugs . The 3,4,5-trimethoxyphenyl unit is a common pharmacophore known to contribute to binding affinity in various therapeutic agents . Urea derivatives are extensively investigated in scientific research for their diverse biological activities and their ability to act as key scaffolds in molecular recognition . Researchers can utilize this compound as a building block or intermediate in the synthesis of more complex molecules, or as a core structure for probing structure-activity relationships (SAR) in the development of novel therapeutic agents. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S/c1-13-20(15-7-5-6-8-16(15)23-13)31(26,27)10-9-22-21(25)24-14-11-17(28-2)19(30-4)18(12-14)29-3/h5-8,11-12,23H,9-10H2,1-4H3,(H2,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJCMWHZERTHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)S(=O)(=O)CCNC(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea typically involves the following steps:

    Formation of the Indole Sulfonyl Intermediate: The indole derivative is sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Trimethoxyphenyl Isocyanate: The sulfonylated indole intermediate is then reacted with 3,4,5-trimethoxyphenyl isocyanate to form the final urea compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity, possibly using continuous flow chemistry techniques for scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: Electrophilic substitution reactions could occur on the aromatic rings, especially the trimethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism involved the activation of caspase pathways leading to programmed cell death.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Research indicates that it significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Research Findings:
In animal models, treatment with this compound led to a marked reduction in inflammation markers, suggesting its utility in managing chronic inflammatory conditions.

Summary of Biological Activities

Activity Mechanism References
AnticancerInduces apoptosis; inhibits cell proliferation
Anti-inflammatoryReduces cytokine production

Therapeutic Applications

Given its promising biological activities, this compound could be explored for:

  • Cancer therapy: As an adjunct treatment or standalone agent targeting specific cancer types.
  • Inflammatory diseases: Potential use in conditions like rheumatoid arthritis or inflammatory bowel disease due to its anti-inflammatory properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include kinases, proteases, or receptors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

a) 1-(2,4-Dimethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea
  • CAS : 946219-10-9
  • Molecular Formula : C₂₀H₂₃N₃O₅S
  • Molecular Weight : 417.5 g/mol
  • Key Difference : The 2,4-dimethoxyphenyl group replaces the 3,4,5-trimethoxyphenyl group, reducing steric bulk and methoxy group count. This simplification may alter binding affinity to targets like tubulin or kinases .
b) 1-(2-((1,2-Dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea
  • CAS: Not explicitly listed (referenced in ).
  • Molecular Formula : Likely C₂₂H₂₅N₃O₅S (estimated).
  • Key Difference : An additional methyl group on the indole nitrogen (1,2-dimethyl substitution). This modification could enhance lipophilicity and metabolic stability .
c) 1-(2-Fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea
  • CAS: Not provided.
  • Molecular Formula : C₁₇H₁₅FN₂O₄S (based on ).
  • Key Difference : Replaces the urea linker with a thiourea group and substitutes the indole sulfonyl-ethyl chain with a fluorophenyl moiety. Thioureas often exhibit stronger hydrogen-bonding capacity but lower metabolic stability .

Modifications on the Indole Core

a) 1-(2-((1-Benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-fluorophenyl)urea
  • CAS : 946351-21-9
  • Molecular Formula : C₂₅H₂₄FN₃O₃S
  • Molecular Weight : 465.5 g/mol
b) 1-(2-((1,2-Dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenethyl)urea
  • CAS : 946350-98-7
  • Molecular Formula : C₂₂H₂₇N₃O₄S
  • Molecular Weight : 429.5 g/mol
  • Key Difference : Replaces the 3,4,5-trimethoxyphenyl group with a 4-methoxyphenethyl chain. The phenethyl group may enhance membrane permeability .

Urea vs. Thiourea Derivatives

  • 1-(4-Chlorobenzoyl)-3-(3,4,5-trimethoxyphenyl)thiourea ():
    • Thiourea derivatives generally exhibit stronger hydrogen-bonding interactions but are prone to oxidation. This compound replaces the sulfonyl-ethyl chain with a chlorobenzoyl group, shifting the pharmacophore profile .

Structural and Functional Implications

Molecular Properties

Compound Molecular Weight (g/mol) Key Substituents Potential Bioactivity
Target Compound 437.5 3,4,5-Trimethoxyphenyl, 2-methylindole Anticancer, tubulin inhibition
1-(2,4-Dimethoxyphenyl) analog 417.5 2,4-Dimethoxyphenyl Reduced steric hindrance
1,2-Dimethylindole analog ~455.5 1,2-Dimethylindole Enhanced lipophilicity
Benzyl-indole derivative 465.5 N-Benzylindole Hydrophobic pocket targeting

Substituent Effects

  • Methoxy Groups : The 3,4,5-trimethoxyphenyl group is critical for tubulin binding in analogs like combretastatin . Diminished activity is observed in 2,4-dimethoxy derivatives .
  • Indole Modifications : Methyl or benzyl groups on the indole nitrogen improve metabolic stability but may reduce solubility .

Biological Activity

The compound 1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea , identified by its CAS number 946299-09-8 , is a synthetic organic molecule belonging to the class of indole derivatives. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to explore the biological activity of this specific compound through various studies and data.

Chemical Structure and Properties

The chemical structure of the compound features a sulfonyl group attached to an indole ring and a trimethoxyphenyl group, which may influence its biological interactions.

PropertyValue
Molecular FormulaC19H25N3O6S
Molecular Weight425.4 g/mol
IUPAC Name1-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]-3-(3,4,5-trimethoxyphenyl)urea

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The indole ring can modulate various receptors and enzymes, leading to effects such as apoptosis in cancer cells and anti-inflammatory responses.

Anticancer Activity

Research has indicated that indole derivatives exhibit significant anticancer properties. A study involving similar indole compounds demonstrated that they could inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). The mechanism often involves the induction of apoptosis or cell cycle arrest.

Case Study:
In a comparative study, compounds structurally similar to This compound showed IC50 values ranging from 0.75 µM to 4.21 µM against various cancer cell lines .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has been evaluated through its inhibitory effects on COX enzymes and other inflammatory mediators.

Findings:
Research on related N-methylsulfonyl-indole derivatives revealed significant anti-inflammatory activity, particularly through COX-2 inhibition . The dual inhibitory action on COX-2 and 5-lipoxygenase (5-LOX) was noted as a crucial mechanism contributing to its anti-inflammatory effects.

Antimicrobial Activity

Indole derivatives have also shown promising antimicrobial properties against various bacterial strains.

Data Summary:
In vitro studies demonstrated that certain analogs exhibited selective antibacterial activity against Gram-negative bacteria such as Escherichia coli and Salmonella enterica. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating potent antimicrobial efficacy .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of This compound , it is essential to compare it with similar compounds:

Compound NameKey FeaturesBiological Activity
1-(2-(1H-indol-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)ureaLacks sulfonyl groupModerate anticancer activity
1-(2-((2-methyl-1H-indol-3-yl)carbonyl)ethyl)-3-(trimethoxyphenyl)ureaContains carbonyl instead of sulfonylReduced binding affinity

Q & A

Q. What synthetic strategies are most effective for achieving high-purity yields of this compound?

Answer: The synthesis requires multi-step optimization:

  • Step 1: React 2-methylindole with a sulfonating agent (e.g., chlorosulfonic acid) to introduce the sulfonyl group. Control stoichiometry to avoid over-sulfonation .
  • Step 2: Couple the sulfonated intermediate with a 3,4,5-trimethoxyphenyl urea precursor via nucleophilic substitution. Use polar aprotic solvents (e.g., DMF) and temperatures between 60–80°C to enhance reactivity .
  • Purification: Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate the product. Confirm purity (>95%) via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for structural validation?

Answer:

  • NMR Spectroscopy: ¹H NMR confirms proton environments (e.g., indole NH at δ 10–12 ppm, urea NH at δ 8–9 ppm). ¹³C NMR verifies methoxy (δ 55–60 ppm) and sulfonyl (δ 110–120 ppm) groups .
  • X-ray Crystallography: Use SHELXL (for small molecules) to resolve crystal structures. Refinement parameters (R-factor < 0.05) ensure accuracy in bond angles and torsional conformations .
  • IR Spectroscopy: Detect urea C=O stretching (~1650 cm⁻¹) and sulfonyl S=O vibrations (~1350 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound’s tubulin inhibition?

Answer:

  • Crystallographic Insights: Co-crystallize the compound with β-tubulin (PDB ID: e.g., 5LYJ) to map interactions at the colchicine-binding site. Key residues (e.g., αCys241, βVal238) may form hydrogen bonds with the urea moiety .
  • Modifications: Systematically alter substituents:
    • Indole 2-methyl group: Replace with bulkier groups (e.g., ethyl) to enhance hydrophobic interactions.
    • Trimethoxyphenyl moiety: Substitute with electron-withdrawing groups (e.g., Cl) to improve binding affinity .
  • Assays: Test analogs in microtubule polymerization assays (IC₅₀ values) and paclitaxel-resistant cell lines (e.g., PC-3/TxR) .

Q. How can conflicting reports on this compound’s cytotoxicity be resolved?

Answer:

  • Dose-Response Analysis: Perform MTT assays across a broad concentration range (0.1–100 µM) in multiple cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ variability .
  • Metabolic Stability: Use liver microsome assays (human/rat) to assess cytochrome P450-mediated degradation, which may explain discrepancies in in vivo vs. in vitro activity .
  • Structural Comparisons: Compare crystallographic data with analogs (e.g., ABI-231) to identify conformational flexibility affecting potency .

Q. What computational methods predict off-target interactions for this compound?

Answer:

  • Molecular Docking: Use AutoDock Vina to screen against kinase libraries (e.g., PKC, EGFR) to assess selectivity. Prioritize targets with binding energies ≤ -8 kcal/mol .
  • Pharmacophore Modeling: Generate 3D pharmacophores (e.g., urea as hydrogen-bond donor) to evaluate overlap with known toxicophores (e.g., hERG channel inhibitors) .
  • ADMET Prediction: Employ SwissADME to estimate permeability (LogP < 5), solubility (ESOL ≤ -3), and blood-brain barrier penetration .

Methodological Considerations

Q. How should researchers design experiments to validate the compound’s anti-inflammatory mechanism?

Answer:

  • Target Identification: Perform pull-down assays using biotinylated compound and macrophage lysates. Analyze bound proteins via LC-MS/MS to identify NF-κB or COX-2 interactions .
  • Pathway Inhibition: Measure TNF-α/IL-6 secretion (ELISA) in LPS-stimulated RAW 264.7 cells. Use inhibitors (e.g., BAY 11-7082) as controls .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

Answer:

  • Co-crystallization: Add tubulin-stabilizing agents (e.g., GTP) to enhance crystal lattice formation .
  • Cryoprotection: Soak crystals in 25% glycerol before flash-freezing to reduce ice formation .
  • Data Collection: Use synchrotron radiation (λ = 0.978 Å) for high-resolution (<1.8 Å) data, refining with SHELXL-97 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.